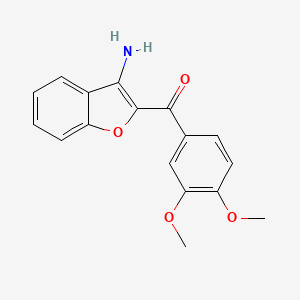

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

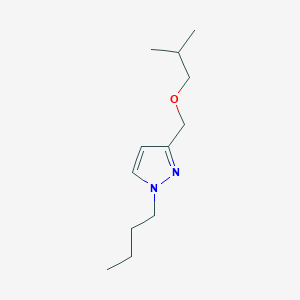

“(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the CAS Number: 733790-97-1 . It has a molecular weight of 297.31 and its linear formula is C17H15NO4 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to a phenyl ring via a methanone group . The benzofuran ring has an amino group at the 3rd position, and the phenyl ring has two methoxy groups at the 3rd and 4th positions .

Physical And Chemical Properties Analysis

This compound has a flash point of 264.6°C and a boiling point of 513.9±50.0°C at 760 mmHg . It is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

- Novel Transformations and Synthesis : The compound has been involved in novel transformations, such as CAN-mediated oxidations leading to xanthones and related products, showcasing its utility in organic synthesis and the development of complex molecules from simpler precursors (Johnson et al., 2010).

- Electrochemical Synthesis : It serves as a starting material in electrochemical syntheses, exemplified by the production of novel 8-amino-1,4-benzoxazine derivatives, indicating its role in facilitating green chemistry approaches (Largeron & Fleury, 1998).

- Ligands for β-Amyloid Plaques : Benzofuran derivatives, including compounds related to (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone, have been synthesized and evaluated as ligands for β-amyloid plaques, suggesting applications in Alzheimer's disease research (Cui et al., 2011).

Biological and Medicinal Chemistry Applications

- Adenosine Receptor Antagonists : Methoxy substituted benzofuran derivatives have been synthesized and evaluated for their affinity towards adenosine A1 and A2A receptors, indicating the potential for developing novel neurological disorder treatments (Janse van Rensburg et al., 2019).

- Antiproliferative Effects and MDR Reversal : Certain benzofuran-2-yl(phenyl)methanone derivatives have shown antiproliferative activity and the ability to reverse multidrug resistance in cancer cell lines, highlighting their potential in cancer therapy (Parekh et al., 2011).

- Antimicrobial Activity : New benzofuran derivatives have been synthesized and evaluated for antimicrobial activity, suggesting their use in developing new antimicrobial agents (Kenchappa et al., 2016).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-20-13-8-7-10(9-14(13)21-2)16(19)17-15(18)11-5-3-4-6-12(11)22-17/h3-9H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSIFOMCTCZFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)

![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)